Lipophilicity Reduction vs. Larger Pyrazole-Carboxamide Scaffolds Improves Ligand Efficiency Potential
The target compound exhibits a computed XLogP3 of 0.3 [1], which is substantially lower than that of extended pyrazole-carboxamide kinase inhibitor fragments. For example, CHEMBL1643368, a pyrazole-carboxamide with a C₁₄H₁₇N₃O formula (MW 243.31), has an AlogP of 1.95 [2]. The 1.65 log unit difference translates to an approximately 45-fold lower predicted octanol-water partition coefficient for the target compound. Lower lipophilicity is generally associated with reduced off-target promiscuity and improved developability profiles in kinase drug discovery campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3 / AlogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | CHEMBL1643368 (C₁₄H₁₇N₃O pyrazole-carboxamide): AlogP = 1.95 |
| Quantified Difference | Δ logP = -1.65 (approx. 45-fold lower partition coefficient) |
| Conditions | Computed physicochemical properties: PubChem XLogP3 (target) vs. ChEMBL AlogP (comparator) |
Why This Matters
For procurement decisions in lead optimisation, reduced lipophilicity translates to lower risk of phospholipidosis, hERG binding, and CYP promiscuity, making the target compound a more ligand-efficient starting scaffold.
- [1] PubChem Compound Summary for CID 126855069, N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] ChEMBL Compound Report for CHEMBL1643368. European Bioinformatics Institute (2025). View Source
